

Technical Guide: Organic Synthesis & Applications of 2-Ethyl-4-methoxycyclohexanone

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Compound of Interest

Compound Name:	2-Ethyl-4-methoxycyclohexanone
CAS No.:	13482-27-4
Cat. No.:	B077899

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Executive Summary

2-Ethyl-4-methoxycyclohexanone (CAS: 13482-27-4) is a specialized cycloaliphatic building block characterized by a cyclohexane ring substituted with an ethyl group at the

-position and a methoxy group at the

-position relative to the carbonyl. This dual-substitution pattern imparts unique steric and electronic properties, making it a critical intermediate in the synthesis of spirocyclic insecticides (analogs of Spirotetramat), liquid crystal mesogens, and fragrance ingredients possessing woody-herbal olfactory profiles.

This guide details the synthesis, reactivity, and downstream applications of **2-Ethyl-4-methoxycyclohexanone**, providing researchers with actionable protocols for its integration into complex organic scaffolds.

Chemical Profile & Properties[2][3][4][5][6][7][8]

Property	Data
CAS Number	13482-27-4
IUPAC Name	2-Ethyl-4-methoxycyclohexan-1-one
Molecular Formula	C
	H
	O
Molecular Weight	156.22 g/mol
Boiling Point	~215–220 °C (Predicted at 760 mmHg)
Density	~0.96 g/cm
Chirality	Possesses two stereocenters (C2, C4); exists as cis and trans diastereomers.
Solubility	Soluble in CH
	Cl, THF, EtOAc, MeOH; sparingly soluble in water.

Synthetic Pathways[2]

The synthesis of **2-Ethyl-4-methoxycyclohexanone** can be approached via two primary methodologies: Direct

-Alkylation (preferred for laboratory precision) and Catalytic Hydrogenation (preferred for industrial scalability).

Method A: Regioselective -Alkylation (Laboratory Scale)

This method utilizes the kinetic enolate of 4-methoxycyclohexanone to introduce the ethyl group.

- Precursor: 4-Methoxycyclohexanone (CAS 13482-23-0).[1][2]

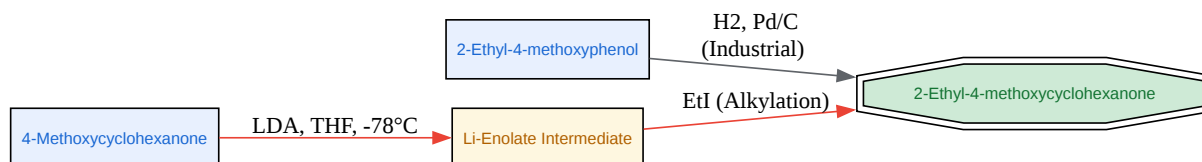
- Reagents: Lithium Diisopropylamide (LDA), Ethyl Iodide (EtI), THF.
- Mechanism:
 - Deprotonation at -78°C with LDA forms the kinetic lithium enolate.
 - Nucleophilic attack on ethyl iodide installs the ethyl group at the C2 position.
 - Note: The 4-methoxy group exerts a remote stereoelectronic effect, often favoring trans-alkylation relative to the methoxy substituent to minimize 1,3-diaxial strain.

Method B: Catalytic Hydrogenation of Phenols (Industrial Scale)

This route reduces a substituted phenol, offering high atom economy.

- Precursor: 2-Ethyl-4-methoxyphenol.
- Catalyst: Pd/C or Rh/Al
-
- Conditions: H
(5–10 atm), $80\text{--}100^{\circ}\text{C}$.
- Mechanism:
 - Ring hydrogenation yields the cyclohexanone/cyclohexanol mixture.
 - If the alcohol is formed, a subsequent oxidation (Jones or Swern) is required to restore the ketone.

Visualization: Synthetic Logic Flow



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Caption: Comparative synthetic routes: Direct alkylation (red path) vs. Phenol reduction (grey path).

Experimental Protocol: Regioselective Alkylation

Objective: Synthesis of **2-Ethyl-4-methoxycyclohexanone** from 4-methoxycyclohexanone.

Reagents:

- 4-Methoxycyclohexanone (1.0 eq)[1]
- Lithium Diisopropylamide (LDA) (1.1 eq, 2.0 M in THF/heptane)
- Ethyl Iodide (1.2 eq)
- Anhydrous THF (Solvent)

Step-by-Step Methodology:

- Enolate Formation:
 - Flame-dry a 250 mL round-bottom flask and purge with Argon.
 - Add anhydrous THF (50 mL) and cool to -78°C (dry ice/acetone bath).
 - Add LDA (1.1 eq) dropwise via syringe.
 - Slowly add a solution of 4-methoxycyclohexanone (1.0 eq) in THF over 15 minutes.
 - Stir at -78°C for 45 minutes to ensure complete kinetic enolate formation.

- Alkylation:
 - Add Ethyl Iodide (1.2 eq) dropwise to the cold enolate solution.
 - Allow the reaction to warm slowly to 0°C over 2 hours.
 - Monitoring: Check reaction progress via TLC (Hexane:EtOAc 4:1). The product will appear less polar than the starting ketone.
- Workup:
 - Quench with saturated aqueous NH
Cl.
 - Extract with Et
O (3 x 50 mL).
 - Wash combined organics with brine, dry over MgSO
, and concentrate in vacuo.
- Purification:
 - Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to separate the mono-alkylated product from any di-alkylated byproducts.

Applications in Drug Development & Agrochemistry Spirotetramat & Insecticide Analogs

The parent compound, 4-methoxycyclohexanone, is the key precursor for Spirotetramat, a tetramic acid derivative used as a lipid biosynthesis inhibitor (LBI) in insecticides.

- Application: **2-Ethyl-4-methoxycyclohexanone** serves as a scaffold for "Next-Gen" LBIs. The introduction of the C2-ethyl group increases lipophilicity (LogP) and steric bulk, potentially altering the binding affinity to acetyl-CoA carboxylase or overcoming resistance mechanisms in pests.

Reductive Amination for CNS Active Agents

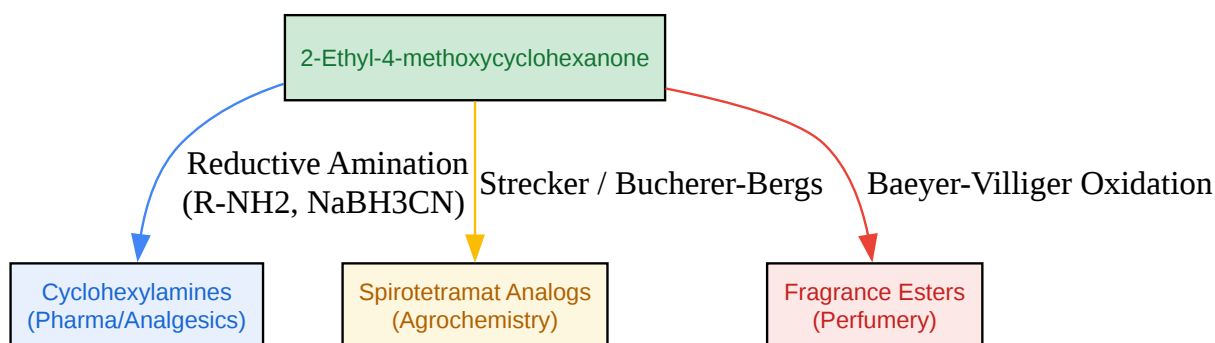
Cyclohexylamines are privileged structures in analgesics (e.g., Tramadol).

- Reaction: Reductive amination of **2-ethyl-4-methoxycyclohexanone** with dimethylamine or aryl-amines.
- Protocol Insight: Use NaBH(OAc)

in DCE for mild reduction, preserving the methoxy ether.

- Target: 2-Ethyl-4-methoxy-N,N-dimethylcyclohexan-1-amine derivatives.

Visualization: Downstream Transformation Logic



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Caption: Divergent synthesis pathways from the core ketone to Pharma, Agro, and Fragrance targets.

References

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Sources

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- 2. 4-Methoxycyclohexanon | 13482-23-0 [chemicalbook.com]
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